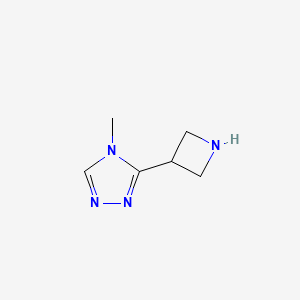

3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(azetidin-3-yl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10-4-8-9-6(10)5-2-7-3-5/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVPNNANYWBJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316225-74-7 | |

| Record name | 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and drug development. The described strategy is centered around a convergent synthesis, wherein the azetidine and 1,2,4-triazole heterocyclic systems are constructed independently and subsequently coupled. Key transformations include the formation of a 3-halo-4-methyl-4H-1,2,4-triazole intermediate and its subsequent palladium-catalyzed Buchwald-Hartwig amination with a protected 3-aminoazetidine derivative. This guide offers detailed experimental protocols, mechanistic insights, and justifications for the selection of reagents and reaction conditions, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The convergence of saturated nitrogen-containing heterocycles with aromatic azoles in single molecular scaffolds has emerged as a compelling strategy in modern drug discovery. The azetidine moiety, a four-membered saturated heterocycle, is increasingly utilized as a bioisosteric replacement for larger rings, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] Concurrently, the 1,2,4-triazole core is a privileged structure found in a wide array of approved pharmaceuticals, valued for its ability to engage in various biological interactions.[3][4] The target molecule, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, combines these two valuable pharmacophores, making its efficient and scalable synthesis a topic of considerable importance.

This guide delineates a logical and experimentally validated synthetic route to this target compound. The chosen pathway emphasizes modularity, allowing for the potential diversification of both the azetidine and triazole components for the generation of analog libraries.

Overall Synthetic Strategy

The synthesis of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is approached through a convergent strategy, which involves the separate synthesis of two key building blocks followed by their coupling and final deprotection. This approach offers greater flexibility and often leads to higher overall yields compared to a linear synthesis.

The overall workflow can be summarized in the following key stages:

-

Synthesis of the Triazole Electrophile: Preparation of 3-bromo-4-methyl-4H-1,2,4-triazole.

-

Preparation of the Azetidine Nucleophile: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate.

-

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination to form the C-N bond between the triazole and azetidine rings.

-

Deprotection: Removal of the Boc protecting group to yield the final target molecule.

Sources

- 1. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

physicochemical properties of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

For Drug Discovery and Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole represents a compelling fusion of two such scaffolds: the strained, sp³-rich azetidine ring and the versatile, metabolically stable 1,2,4-triazole ring. This guide serves as a comprehensive technical resource for researchers, offering an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount, as they fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic candidate.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to confer advantageous properties upon bioactive molecules.[1][2] Its inherent ring strain and three-dimensional character can lead to improved solubility, enhanced metabolic stability, and novel interactions with biological targets.[1][3] Similarly, the 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically successful drugs, valued for its diverse biological activities and its capacity for hydrogen bonding and metabolic resistance.[4][5][6][7]

This document moves beyond a simple data sheet, providing not only the predicted properties of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole but also the causal reasoning behind these characteristics and the detailed experimental protocols required for their empirical validation.

Molecular Structure and Core Properties

The foundational attributes of a molecule provide the initial framework for assessing its potential. The structure combines a secondary amine (the azetidine ring) with the weakly basic 1,2,4-triazole system, suggesting a molecule with a defined acid-base character and significant polarity.

-

Chemical Structure: (Image of the chemical structure of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole would be inserted here)

-

CAS Number: 1992996-05-0 (dihydrochloride salt)[8]

-

Molecular Formula (Free Base): C₆H₁₀N₄

-

Molecular Weight (Free Base): 138.17 g/mol

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₀N₄ | Calculated |

| Molecular Weight | 138.17 g/mol | Calculated |

| CAS Number | 1992996-05-0 | BLDpharm (dihydrochloride salt)[8] |

| Predicted pKa | ~7-9 (azetidine N) | Based on similar aliphatic amines |

| Predicted LogP | < 1.0 | Based on structural polarity |

Ionization Constant (pKa)

The pKa is a critical determinant of a drug's behavior in physiological environments, influencing its solubility, membrane permeability, and binding affinity to targets.[9][10] As an ionizable molecule, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole's charge state will vary with pH. The secondary amine of the azetidine ring is expected to be the primary basic center, with a pKa typical of cyclic aliphatic amines. The 1,2,4-triazole ring is generally considered weakly basic.[7] Accurate experimental determination is crucial for developing relevant in vitro assays and predicting in vivo absorption.

Causality and Scientific Insight

The pKa value dictates the ratio of ionized to un-ionized forms of the molecule at a given pH. For this compound, the protonated (charged) form is expected to dominate in the acidic environment of the stomach, which would favor dissolution but may hinder passive diffusion across membranes. In the more neutral pH of the intestines and blood, a higher fraction of the neutral form will exist, impacting absorption and distribution. Therefore, precise pKa measurement is not merely an academic exercise; it is essential for building predictive ADME models.[9]

Experimental Protocol: Potentiometric Titration

This is a robust and widely used method for pKa determination.

-

Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a suitable solvent, typically a co-solvent system like methanol/water, to ensure complete dissolution.

-

Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titrant Addition: Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using an automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is used to calculate the pKa from the derivative of the titration curve.

Workflow Visualization

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master variable in drug design. It is quantified by the partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD for all species at a specific pH). These values are strong predictors of membrane permeability, plasma protein binding, and metabolic clearance.[11][12] For oral drugs, a LogP value between 1 and 5 is often considered ideal.[13] Given the two polar heterocyclic rings, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is expected to be highly polar with a low LogP value.

Causality and Scientific Insight

A low LogP suggests high aqueous solubility but potentially poor passive diffusion across the lipid bilayers of cell membranes, which could limit oral bioavailability.[12] Conversely, very high LogP can lead to poor solubility and sequestration in fatty tissues.[12] Since this molecule is basic, its LogD will be significantly lower than its LogP at acidic pH values where it is predominantly ionized. Therefore, measuring LogD at physiological pH (e.g., 7.4) is more predictive of its in vivo behavior than LogP alone.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

The shake-flask method remains the gold standard for LogP determination.

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Pre-saturate each phase with the other by mixing vigorously for 24 hours and then allowing them to separate.

-

Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a glass vial.

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully sample an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method against a standard curve.[14]

-

Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Workflow Visualization

Conclusion and Future Directions

The molecule 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is a promising scaffold for drug discovery, built from two heterocycles known to impart favorable pharmacological and pharmacokinetic properties. Based on its structure, it is predicted to be a polar, basic compound with good aqueous solubility and a low LogP. These characteristics are often desirable for achieving favorable ADME profiles, particularly for targets outside the central nervous system.

However, this guide underscores that in silico predictions and theoretical analysis are only the starting point. The true physicochemical profile of this molecule must be defined through rigorous experimental validation. The protocols detailed herein for determining pKa, LogD, and both kinetic and thermodynamic solubility provide a clear roadmap for researchers to generate the high-quality data needed to make informed decisions in the drug development process. By empirically characterizing these fundamental properties, the full potential of this intriguing molecular architecture can be confidently explored.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.

- Kinetic Solubility Assays Protocol - AxisPharm. AxisPharm.

- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. PubMed Central.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Enamine.

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.

- Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025, December 30).

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. Longdom Publishing.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Protocols.io.

- In-vitro Thermodynamic Solubility - Protocols.io. (2025, August 3). Protocols.io.

- 1, 2, 4-triazole derivatives: Significance and symbolism. (2025, March 8). Consensus.

- A Comprehensive review on 1,2,4 Triazole. IJRPS.

- In vitro solubility assays in drug discovery - PubMed. PubMed.

- Thermodynamic Solubility Assay - Domainex. Domainex.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). RSC Publishing.

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12). Life Chemicals.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).

- Thermodynamic Solubility Assay - Evotec. Evotec.

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023, March 20). Life Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg_mXoBVMtXDBUWZIngPZnGR0ieg9m8XqnPa2lvTMF0dhN9q3uoNjzgRtctbxYKz9RAPSE-YU4AznzP1ZkpD-ijAJWkRfyVtM7KMT1THrF0bxVSn-vtmYHEcyx2at5RWByHffjhnrfGV6T0dV28R_IhM-3oqtZEw_tAagzjEQKpCXL0FhL1MCgqh20v_7ihURjWIxlNWBatUe88zC9Ng_soD-z-uV4S_CmBKqWE6XtAsXHsqZDSg8=](

- (PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017, November 8).

- Using Log P and Log D to Assess Drug Bioavailability | FTLOScience. (2022, December 14). FTLOScience.

- pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed. (2025, November 25). PubMed.

- 1992996-05-0|3-AZetidin-3-yl-4-methyl-4h-1,2,4-triazole dihydrochloride - BLDpharm. BLDpharm.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF - ResearchGate. (2025, November 28).

- pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Semantic Scholar. (2025, November 25). Semantic Scholar.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Sai Life Sciences.

- Prediction of pKa values of small molecules via graph neural networks - reposiTUm. reposiTUm.

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1992996-05-0|3-AZetidin-3-yl-4-methyl-4h-1,2,4-triazole dihydrochloride|BLD Pharm [bldpharm.com]

- 9. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. longdom.org [longdom.org]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. ftloscience.com [ftloscience.com]

- 14. agilent.com [agilent.com]

A Technical Guide to 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The confluence of strained ring systems with pharmacologically significant heterocycles represents a frontier in drug discovery. This guide provides a detailed technical overview of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a molecule embodying this principle. By uniting the metabolically robust and structurally unique azetidine ring with the versatile 1,2,4-triazole moiety, this compound serves as a valuable building block for developing next-generation therapeutics. This document will elucidate its physicochemical properties, propose a logical synthetic strategy based on established methodologies, and explore its potential applications in drug development, grounded in the proven utility of its constituent scaffolds.

Introduction: The Strategic Fusion of Azetidine and 1,2,4-Triazole

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is perpetual. The molecule 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is a strategic amalgamation of two "privileged scaffolds"—structural motifs that appear in a multitude of bioactive compounds.

-

The Azetidine Moiety: This four-membered, nitrogen-containing heterocycle is increasingly sought after in drug design.[1][2] Its inherent ring strain and sp³-rich, three-dimensional character impart a unique conformational rigidity.[1] This rigidity can enhance binding affinity to biological targets and often improves pharmacokinetic properties such as metabolic stability and aqueous solubility compared to more flexible, linear analogs.[1][2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, successfully incorporate the azetidine ring to optimize their therapeutic profiles.[1]

-

The 1,2,4-Triazole Core: The 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry and a key component in numerous clinically successful drugs.[3][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. Molecules containing the 1,2,4-triazole scaffold exhibit a vast spectrum of biological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, and anti-inflammatory effects.[3][4][5][6]

The covalent linkage of these two motifs in 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole creates a compound of significant interest for chemical library synthesis and lead optimization programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1316225-74-7 | ChemicalBook[7] |

| Molecular Formula | C₆H₁₀N₄ | PubChem[8] |

| Molecular Weight | 138.17 g/mol | ChemicalBook[7] |

| Monoisotopic Mass | 138.09055 Da | PubChem[8] |

| Boiling Point (Predicted) | 306.6±52.0 °C | ChemicalBook[7] |

| SMILES | CN1C=NN=C1C2CNC2 | PubChem[8] |

| InChI Key | SHVPNNANYWBJCL-UHFFFAOYSA-N | PubChem[8] |

Synthesis Strategy: A Modular and Reliable Approach

Proposed Retrosynthetic Analysis

A logical retrosynthesis involves disconnecting the C-C bond between the azetidine and triazole rings, suggesting a coupling reaction. The triazole itself can be formed via cyclization of a thiosemicarbazide derivative.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative workflow based on standard synthetic methodologies for 1,2,4-triazoles and their functionalization.[9][10]

Part 1: Synthesis of 4-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde

-

Thiosemicarbazide Formation: React methylhydrazine with potassium thiocyanate in an acidic medium to form 4-methylthiosemicarbazide.

-

Acylation: Treat the resulting thiosemicarbazide with an appropriate acylating agent (e.g., a derivative of glyoxylic acid) to yield an acylthiosemicarbazide intermediate.

-

Cyclization: Induce ring closure of the acylthiosemicarbazide by heating in an alkaline solution (e.g., aqueous sodium carbonate).[9] This step forms the 4-methyl-1,2,4-triazole-thione ring. Subsequent chemical modification of the side chain yields the aldehyde.

Part 2: Coupling with Protected Azetidine

-

Azetidine Preparation: Start with a commercially available, N-protected azetidine derivative, such as N-Boc-3-iodoazetidine or a corresponding organometallic reagent. The Boc protecting group is crucial to prevent N-alkylation side reactions.

-

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) can be employed to form the C-C bond between the triazole and the azetidine ring. This requires converting the aldehyde from Part 1 into a suitable coupling partner (e.g., a halide).

-

Deprotection: Remove the Boc protecting group from the azetidine nitrogen using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole.

-

Purification: The final compound should be purified using standard techniques such as column chromatography or recrystallization to ensure high purity for biological screening.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Rationale in Drug Discovery & Potential Applications

The true value of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole lies in its potential as a scaffold for creating diverse chemical libraries. The secondary amine of the azetidine ring provides a key vector for further functionalization, allowing chemists to systematically modify the molecule to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Oncology: Both azetidine and triazole motifs are found in various kinase inhibitors and other anticancer agents.[1][5] The rigid azetidine can properly orient functional groups to fit into the active sites of enzymes, while the triazole can participate in crucial hydrogen bonding interactions.

-

Infectious Diseases: 1,2,4-triazoles are famous for their antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase.[3] This scaffold could be elaborated to develop novel antifungal or antibacterial agents.[5]

-

Central Nervous System (CNS) Disorders: The introduction of the sp³-rich azetidine scaffold can improve properties like solubility and reduce planarity, which are often beneficial for CNS drug candidates by potentially enhancing blood-brain barrier penetration.

-

Inflammatory Diseases: Numerous anti-inflammatory compounds utilize nitrogen-containing heterocycles.[11] The structural features of this molecule make it a compelling starting point for developing inhibitors of inflammatory pathway components.

Conclusion

3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is more than a simple chemical entity; it is a strategically designed building block that leverages the synergistic benefits of two of medicinal chemistry's most valued scaffolds. Its inherent structural rigidity, metabolic stability, and versatile synthetic handles make it an exceptionally valuable tool for researchers and drug development professionals. The logical and scalable synthetic pathways available for its creation and derivatization further solidify its role as a key component in the quest for novel and more effective therapeutics.

References

- Azetidines in medicinal chemistry: emerging applic

- A Comprehensive review on 1, 2,4 Triazole. Semantic Scholar.

- Application of 1,2,4-Triazoles in Medicinal Chemistry: Applic

- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..

- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.

- Understanding Aze Medications: The Role of Azetidine Derivatives.

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Life Chemicals.

- 1, 2, 4-triazole derivatives: Significance and symbolism. Wisdom Library.

- Azetidines in Drug Discovery. PharmaBlock.

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

- 3-(Azetidin-3-yl)-4,5-dimethyl-4H-1,2,4-triazole. BLDpharm.

- 3-AZetidin-3-yl-4-methyl-4h-1,2,4-triazole dihydrochloride. BLDpharm.

- 3-(Azetidin-3-yl)-4-(cyclopropylmethyl)-4H-1,2,4-triazole. BLDpharm.

- 3-(azetidin-3-yl)-4-methyl-4h-1,2,4-triazole. PubChem.

- Synthesis of Thiadiazole and Azetidinone Derivatives Derived

- Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest.

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

- Design and Synthesis of Acridine-Triazole and Acridine-Thiadiazole Derivatives and Their Inhibitory Effect against Cancer Cells. MDPI.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]

- 7. 3-Azetidin-3-yl-4-methyl-4H-[1,2,4]triazole CAS#: 1316225-74-7 [m.chemicalbook.com]

- 8. PubChemLite - 3-(azetidin-3-yl)-4-methyl-4h-1,2,4-triazole (C6H10N4) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

An In-Depth Technical Guide to the Spectral Analysis of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on experimental design, data interpretation, and the causality behind methodological choices. Each section includes detailed, self-validating protocols and interprets predicted spectral data grounded in authoritative references.

Introduction: The Structural Significance of a Triazole-Azetidine Scaffold

The conjugation of an azetidine ring with a 1,2,4-triazole moiety creates a molecule with significant potential in pharmaceutical development. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[1][2] Its nitrogen-rich structure allows for diverse hydrogen bonding interactions, a key feature in molecular recognition at biological targets. The azetidine ring, a strained four-membered heterocycle, often serves as a rigid scaffold or a bioisosteric replacement for other functional groups, potentially improving metabolic stability and cell permeability.[3][4]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide will systematically deconstruct the expected spectral output from NMR, IR, and Mass Spectrometry for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, providing a robust framework for its characterization.

Caption: Structure of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can precisely map the molecular structure.

Causality in Experimental Design

The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent Selection: The target molecule contains both a polar triazole ring and a secondary amine in the azetidine ring, making it likely to have good solubility in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.

-

Trustworthiness: DMSO-d₆ effectively dissolves a wide range of heterocyclic compounds.[5][6] Its high boiling point allows for variable temperature experiments if needed, and its residual proton signal (quintet at ~2.50 ppm) and carbon signal (~39.52 ppm) are well-defined and typically do not overlap with signals of interest.[5] The exchangeable N-H proton of the azetidine ring will be observable in DMSO-d₆, whereas it might be broadened or exchanged away in protic solvents like D₂O or CD₃OD.[7][8]

-

-

Instrument Frequency: A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the coupled protons of the azetidine ring.[5]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Data Acquisition:

-

Record the ¹H NMR spectrum at a field strength of 400 MHz or higher.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Record the ¹³C NMR spectrum, utilizing proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

(Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H coupling relationships and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Predicted ¹H NMR Spectrum: Interpretation and Analysis

The proton spectrum is predicted to show five distinct sets of signals corresponding to the triazole, azetidine, and methyl protons.

-

Triazole Proton (C5-H): A singlet is expected for the proton on the triazole ring. In similar 4-substituted 1,2,4-triazole systems, this signal typically appears far downfield due to the aromatic and electron-withdrawing nature of the ring.[1] Predicted Chemical Shift: ~8.5 - 9.5 ppm.

-

Azetidine Methine Proton (C3'-H): This proton is attached to the carbon linking the two rings and is adjacent to two CH₂ groups. It will appear as a multiplet, likely a quintet, due to coupling with the four neighboring CH₂ protons. Predicted Chemical Shift: ~4.0 - 4.5 ppm.

-

Azetidine Methylene Protons (C2'-H₂ and C4'-H₂): The four protons on the azetidine ring are diastereotopic and will likely appear as two distinct multiplets. Due to the strained nature of the four-membered ring, the coupling patterns can be complex. Typically, geminal and vicinal coupling constants in such systems are in the range of 6-8 Hz.[9] Predicted Chemical Shift: ~3.5 - 4.0 ppm.

-

Azetidine Amine Proton (N1'-H): In DMSO-d₆, this exchangeable proton should be visible as a broad singlet. Its chemical shift can be variable depending on concentration and temperature.

-

N-Methyl Protons (C6-H₃): The three protons of the methyl group attached to the triazole nitrogen are in a unique chemical environment and will appear as a sharp singlet. In N-methylated triazoles, this signal is typically found in the range of 3.3 to 4.0 ppm.[1][10] Predicted Chemical Shift: ~3.5 - 3.8 ppm.

Predicted ¹³C NMR Spectrum: Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone.

-

Triazole Carbons (C3 & C5): Two signals are expected for the triazole ring carbons. These carbons are in an electron-poor environment and will appear downfield. Based on data for similar 1,2,4-triazole derivatives, these peaks are expected in the range of 140-160 ppm.[1][5]

-

Azetidine Methine Carbon (C3'): The carbon atom connecting the azetidine ring to the triazole ring. Its chemical shift will be influenced by both ring systems.

-

Azetidine Methylene Carbons (C2' & C4'): These two carbons of the azetidine ring are expected to be in the aliphatic region of the spectrum.

-

N-Methyl Carbon (C6): The carbon of the N-methyl group will appear as a distinct signal in the upfield region of the spectrum, characteristic of sp³-hybridized carbons attached to nitrogen.[10]

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C5-H | δ 8.5 - 9.5 ppm (s, 1H) | δ 140 - 150 ppm |

| C3 | - | δ 150 - 160 ppm |

| C3'-H | δ 4.0 - 4.5 ppm (m, 1H) | δ 45 - 55 ppm |

| C2'/C4'-H₂ | δ 3.5 - 4.0 ppm (m, 4H) | δ 50 - 60 ppm |

| N1'-H | Broad singlet (variable) | - |

| N4-CH₃ | δ 3.5 - 3.8 ppm (s, 3H) | δ 30 - 35 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality in Experimental Design

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first, which is automatically subtracted from the sample spectrum.

Predicted IR Spectrum: Interpretation and Analysis

The IR spectrum will be a composite of the vibrational modes of the azetidine and triazole rings.

-

N-H Stretch: A moderate absorption band is expected for the N-H stretching vibration of the secondary amine in the azetidine ring, typically appearing in the range of 3300-3500 cm⁻¹ .[11]

-

C-H Stretches:

-

C=N and N=N Stretches: The triazole ring contains C=N and N=N bonds, which will result in characteristic stretching vibrations in the fingerprint region, typically between 1400-1600 cm⁻¹ .[12][14]

-

Ring Vibrations:

-

C-N Stretches: C-N stretching vibrations from both the azetidine and triazole rings will appear in the 1000-1350 cm⁻¹ region.

Summary of Predicted IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |

| C-H Stretch (Triazole) | 3100 - 3150 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=N / N=N Stretch (Triazole) | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1000 - 1350 | Medium |

| Azetidine Ring Deformation | ~650 - 750 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from fragmentation patterns.

Causality in Experimental Design

-

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule.

-

Trustworthiness: ESI is a "soft" ionization technique that is well-suited for polar, and potentially thermally labile, compounds like our target molecule. It typically generates a strong protonated molecular ion [M+H]⁺, which definitively establishes the molecular weight.[16] In contrast, harder techniques like Electron Ionization (EI) can cause excessive fragmentation, sometimes preventing the observation of the molecular ion at all.[17]

-

-

Analysis Mode: High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial.

-

Authoritative Grounding: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments.[5]

-

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system. An isocratic mobile phase of 50:50 acetonitrile:water with 0.1% formic acid is a good starting point. The formic acid aids in protonation.[16]

-

Ionization (ESI Positive Mode):

-

Set the ion source to positive polarity to detect [M+H]⁺.

-

Optimize key parameters like capillary voltage (~3-4 kV) and drying gas flow to maximize the signal of the molecular ion.

-

-

Tandem MS (MS/MS):

-

Isolate the [M+H]⁺ ion.

-

Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Analyze the resulting fragment ions to elucidate the structure.

-

Predicted Mass Spectrum and Fragmentation

The molecular formula of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is C₆H₁₀N₄.

-

Monoisotopic Mass: 138.0905 g/mol .

-

Predicted [M+H]⁺ ion (HRMS): m/z 139.0978.

The fragmentation of the 1,2,4-triazole ring is known to be complex and substituent-dependent.[16][18] A plausible fragmentation pathway for the [M+H]⁺ ion of our target molecule would involve cleavages at the strained azetidine ring and within the triazole nucleus.

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole.

-

Path A - Azetidine Ring Cleavage: A common fragmentation for four-membered rings is cycloreversion. Loss of ethenimine (C₂H₃N) from the protonated azetidine moiety could lead to a fragment at m/z 112.0821 . Subsequent loss of a nitrogen molecule (N₂) from the triazole ring, a known pathway, could yield a fragment at m/z 84.0712 .[16]

-

Path B - Triazole Ring Cleavage: Cleavage within the triazole ring could lead to the loss of methyldiazomethane (CH₂N₂), resulting in a fragment at m/z 97.0818 . Further fragmentation via the characteristic loss of hydrogen cyanide (HCN) from the remaining structure could produce an ion at m/z 70.0654 .[16]

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole requires a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=N), and high-resolution mass spectrometry validates the elemental composition and offers structural insights through predictable fragmentation. The predicted data and protocols outlined in this guide establish a robust, authoritative baseline for the characterization of this compound, enabling researchers to confidently verify its structure and purity, a critical step in the advancement of any chemical or pharmaceutical research program.

References

-

Mahendra Kumar Trivedi, Rama Mohan R Tallapragada, Alice Branton, Snehasis Jana. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

-

Wierzejewska, M., & Mielke, Z. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 285, 121901. Retrieved from [Link]

-

Badawy, A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of molecular modeling, 20(3), 2078. Retrieved from [Link]

-

FT-IR Absorption band of 2-azetidinone derivatives (4a-j). (n.d.). ResearchGate. Retrieved from [Link]

-

Musaev, Kh. S., et al. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Journal of Structural Chemistry, 61(4), 510-515. Retrieved from [Link]

-

Al-Juboori, F. H. (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 5(2), 273-281. Retrieved from [Link]

-

Zhao, Y., et al. (2021). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Journal of Molecular Spectroscopy, 379, 111484. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

-

Synthesis and Screening of New[11][12][19]Oxadiazole,[5][12][19]Triazole, and[5][12][19]Triazolo. (2021). Semantic Scholar. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. Retrieved from [Link]

-

Mahmood, S., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(11), 3591. Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

The carbon-13 and proton NMR chemical shift spectra of the compound. (n.d.). ResearchGate. Retrieved from [Link]

-

Singh, G., & D’Souza, D. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). PMC - NIH. Retrieved from [Link]

-

Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. International journal of pharmaceutics, 377(1-2), 105–111. Retrieved from [Link]

-

Synthesis, Biochemical Characterization, and Genetic Encoding of a 1,2,4-Triazole Amino Acid as an Acetyllysine Mimic. (2022). Angewandte Chemie. Retrieved from [Link]

Sources

- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. uni-saarland.de [uni-saarland.de]

- 18. researchgate.net [researchgate.net]

- 19. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole in different solvents

An In-Depth Technical Guide to the Solubility of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in modern drug discovery. We will explore the molecular characteristics governing its solubility, present robust experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the implications of these findings for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical guidance on characterizing the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution at a specific temperature and pressure. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][2] Therefore, poor aqueous solubility is a major obstacle in drug development, often leading to low and variable bioavailability and therapeutic failure.[3]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework for predicting their in vivo performance.[4][5] A drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[4][5][6][7] Characterizing the solubility of a new chemical entity like 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is a fundamental step in its journey from a promising candidate to a viable therapeutic agent.

Molecular Structure and Predicted Solubility Profile

To understand the solubility of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, we must first analyze its molecular structure. The molecule consists of two key heterocyclic rings: a 1,2,4-triazole and an azetidine ring.

-

1,2,4-Triazole Ring: This five-membered ring contains three nitrogen atoms. The pyridine-type nitrogens are capable of acting as hydrogen bond acceptors, while the overall polar nature of the ring contributes to aqueous solubility.[8][9] Triazole moieties are often incorporated into drug candidates to improve their metabolic stability and solubility.[9][10]

-

Azetidine Ring: This saturated four-membered ring contains a secondary amine. The nitrogen atom is a hydrogen bond donor and acceptor, significantly enhancing the molecule's ability to interact with polar protic solvents like water.

-

Methyl Group: The N-methyl group on the triazole ring is a small, non-polar feature that will have a minor negative impact on aqueous solubility.

Prediction: Based on these structural features—predominantly the presence of multiple hydrogen bond donors and acceptors in the triazole and azetidine rings—3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is predicted to be a polar molecule with a propensity for good solubility in polar solvents, particularly water and polar protic solvents. Its solubility is likely to be pH-dependent due to the basicity of the azetidine nitrogen.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical measurement is essential for accurate characterization. Two types of solubility are typically measured during drug development: thermodynamic and kinetic solubility.[11][12]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is the most accurate and relevant measure for biopharmaceutical classification and formulation development.[2][11] The "gold standard" for its determination is the Shake-Flask Method.[13][14]

This protocol is designed in accordance with guidelines from the International Council for Harmonisation (ICH).[4][5]

-

Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) at 37°C.[5][6] Additional organic solvents of varying polarity should also be prepared.

-

Compound Addition: Add an excess amount of solid 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[14]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 37°C for biopharmaceutical relevance).[6] Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined experimentally.[13][14]

-

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to sediment.[13] Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][15]

-

Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor. A minimum of three replicate determinations should be performed for each condition.[5]

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of many compounds.[12][16] It measures the concentration at which a compound, dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[11] This method is faster but can often overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[11]

-

Stock Solution: Prepare a high-concentration stock solution of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Dispense the stock solution into a 96-well plate and perform serial dilutions in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.[17]

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility.[16] Alternatively, the plate can be filtered, and the concentration in the filtrate can be measured by HPLC-UV.[16]

Expected Solubility Data

While direct experimental data for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is not publicly available, we can construct an illustrative table of expected solubility based on its predicted polar nature.

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Expected Solubility | Rationale |

| Polar Protic | Water (pH 7.4) | 80 | High | Excellent hydrogen bonding potential of both solute and solvent. |

| Methanol | 33 | High | Polar alcohol capable of hydrogen bonding. | |

| Ethanol | 25 | Moderate to High | Lower polarity than methanol, but still a good H-bonding solvent. | |

| Polar Aprotic | DMSO | 47 | High | Strong polar solvent, excellent H-bond acceptor. |

| Acetonitrile | 37 | Moderate | Polar, but a weaker H-bond acceptor than DMSO. | |

| Acetone | 21 | Low to Moderate | Lower polarity and less effective at solvating H-bond donors.[18] | |

| Non-Polar | Toluene | 2.4 | Very Low | "Like dissolves like" principle; poor interaction between polar solute and non-polar solvent. |

| Hexane | 1.9 | Insoluble | Apolar solvent cannot overcome the strong solute-solute interactions. |

This table presents hypothetical data based on physicochemical principles for illustrative purposes.

Factors Influencing Solubility: The Dissolution Process

The process of dissolution is governed by a balance of intermolecular forces: the energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, dissolution in a polar solvent like water is favorable because the strong hydrogen bonds formed between the molecule's nitrogen atoms and water can overcome the cohesive energy of the crystal lattice.

Conclusion and Future Directions

The structural characteristics of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole strongly suggest it is a polar compound with favorable solubility in aqueous and polar organic solvents. This is a highly desirable property in a drug candidate, as it often correlates with better absorption and bioavailability. The definitive solubility profile must be established empirically using standardized methods like the shake-flask protocol for thermodynamic solubility and high-throughput assays for kinetic solubility. Subsequent studies should focus on determining its pH-solubility profile and assessing its solid-state properties (polymorphism), as these factors can significantly influence the dissolution rate and overall developability of this promising compound.

References

-

GSK Solvent Selection Guide. GlaxoSmithKline. [Online] Available at: [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Online] Available at: [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Online] Available at: [Link]

-

Slideshare. (2018). solubility experimental methods.pptx. [Online] Available at: [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

ResearchGate. (2018). Solvent selection for pharmaceuticals. [Online] Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Online] Available at: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Online] Available at: [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Online] Available at: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Online] Available at: [Link]

-

Lund University Publications. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (2022). Determination of solubility by gravimetric method: A brief review. [Online] Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Online] Available at: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Online] Available at: [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Online] Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Online] Available at: [Link]

-

Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. [Online] Available at: [Link]

-

Kumar, K., & Rawal, R. K. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Online] Available at: [Link]

-

ResearchGate. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Online] Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2019). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. [Online] Available at: [Link]

-

Kaur, R., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Online] Available at: [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

stability and degradation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

An In-depth Technical Guide to the Stability and Degradation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

Abstract

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of the novel heterocyclic compound, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. As a molecule featuring a strained azetidine ring and a stable triazole core, a thorough understanding of its chemical liabilities is paramount for successful drug development. This document outlines a predictive framework for its degradation based on first principles of chemical reactivity and provides detailed, field-proven protocols for forced degradation studies, the development of stability-indicating analytical methods, and long-term stability assessment. The methodologies described herein are designed to meet rigorous regulatory standards and provide the critical data necessary for formulation development and shelf-life determination.

Introduction: The Significance of Stability Profiling

The compound 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is a novel chemical entity with potential therapeutic applications. Its structure, which marries a strained 4-membered azetidine ring with an aromatic 1,2,4-triazole system, presents a unique stability profile. The azetidine moiety, while offering a valuable three-dimensional vector for pharmacological targeting, is inherently susceptible to ring-opening reactions due to ring strain. In contrast, the N-methylated 1,2,4-triazole ring is expected to be robust, contributing to the overall metabolic and chemical stability of the molecule.

A comprehensive understanding of a drug candidate's stability is a non-negotiable aspect of pharmaceutical development. It directly impacts safety, efficacy, and storage requirements. This guide serves as a roadmap for researchers and drug development professionals to systematically investigate the stability of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, identify its degradation products, and elucidate the mechanisms of its decomposition.

Predicted Physicochemical Properties and Degradation Pathways

A proactive approach to stability begins with a theoretical assessment of the molecule's inherent liabilities. The structure of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole suggests several potential degradation pathways under various stress conditions.

Key Structural Features and Their Stability Implications

-

Azetidine Ring: This saturated, four-membered heterocycle is the most probable site of degradation. Its significant ring strain makes it susceptible to nucleophilic attack and ring-opening, particularly under acidic or basic conditions.

-

1,2,4-Triazole Ring: This aromatic heterocycle is generally considered chemically stable and resistant to many common degradation pathways. Its electron-deficient nature makes it resistant to oxidation.

-

N-Methyl Group: The bond between the nitrogen and the methyl group is strong and not expected to be a primary site of degradation under typical pharmaceutical storage conditions.

Hypothesized Degradation Pathways

Based on these features, we can predict the following primary degradation mechanisms:

-

Acid-Catalyzed Hydrolysis: The azetidine nitrogen can be protonated under acidic conditions, activating the ring towards nucleophilic attack by water. This would result in a ring-opened product, an amino alcohol.

-

Base-Catalyzed Hydrolysis: While less likely than acid-catalyzed hydrolysis, strong basic conditions could potentially promote ring-opening, although this pathway is generally less efficient for azetidines.

-

Oxidative Degradation: While the triazole ring is resistant, the azetidine ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring cleavage.

-

Photolytic Degradation: The energetic input from UV or visible light could potentially induce radical-mediated reactions, though the specific chromophores in the molecule suggest this may be a less significant pathway compared to hydrolysis.

Caption: Experimental workflow for the forced degradation study.

Development of a Stability-Indicating Analytical Method

A robust, validated, stability-indicating analytical method is essential for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.

Method Development Strategy

-

Column and Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.

-

Gradient Optimization: Develop a gradient elution method to ensure the separation of early-eluting polar degradants (like the ring-opened product) from the parent compound and any non-polar degradants.

-

Detector Wavelength Selection: Analyze the UV spectra of the parent compound and the stressed samples to select a wavelength that provides a good response for all relevant peaks. A photodiode array (PDA) detector is highly recommended.

-

Peak Purity Analysis: Use a PDA detector and MS data to confirm that the parent peak is free from any co-eluting impurities in all stressed samples. This is the defining characteristic of a stability-indicating method.

Hypothetical HPLC Method

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 220 nm and ESI-MS in positive ion mode.

Data Interpretation and Presentation

The data from the forced degradation study should be tabulated to clearly show the extent of degradation under each stress condition.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Major Degradant (RRT) |

| 0.1 M HCl | 24 h | 75.2% | 24.8% | DP1 (0.45) |

| 0.1 M NaOH | 24 h | 92.1% | 7.9% | DP1 (0.45) |

| 3% H₂O₂ | 24 h | 95.5% | 4.5% | DP2 (1.15) |

| Thermal (60°C, Soln) | 24 h | 98.8% | 1.2% | Minor peaks |

| Photolytic (ICH Q1B) | 7 days | 99.1% | 0.9% | Minor peaks |

RRT = Relative Retention Time

This table clearly indicates that the molecule is most sensitive to acid-catalyzed hydrolysis, followed by basic hydrolysis and oxidation. Its stability to heat and light appears to be high.

Long-Term Stability Studies

Once the degradation profile is understood, long-term stability studies under ICH-prescribed conditions (e.g., 25°C/60% RH, 40°C/75% RH) are initiated using the validated stability-indicating method. These studies are essential for determining the appropriate storage conditions and shelf-life of the drug substance and its formulated product.

Conclusion

The stability of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is predicted to be primarily dictated by the reactivity of its azetidine ring. A systematic investigation using forced degradation is critical to confirm this hypothesis, identify the resulting degradants, and develop a robust analytical method for their monitoring. The protocols and strategies outlined in this guide provide a comprehensive framework for achieving these goals, ensuring that a safe and stable drug product can be developed.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). [Link]

-

Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. (Pharmaceutical Technology). [Link]

-

Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. (Journal of Pharmaceutical and Biomedical Analysis). [Link]

-

Singh, R., & Rehman, Z. U. (2012). Current trends in forced degradation study for pharmaceutical product development. (Journal of Pharmaceutical Education and Research). [Link]

Azetidinyl-Triazole Hybrids: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Preamble: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the principle of molecular hybridization—a strategy that conjoins distinct pharmacophores to create a single molecular entity with enhanced affinity, selectivity, and a potentially synergistic biological profile. This guide delves into the burgeoning field of azetidinyl-triazole compounds, a class of molecules born from the fusion of two "privileged" heterocyclic scaffolds: the strained four-membered azetidine ring and the versatile five-membered triazole ring.

The azetidine ring, a saturated heterocycle, is more than a mere structural linker; its inherent ring strain and unique three-dimensional geometry can confer favorable pharmacokinetic properties and facilitate potent interactions with biological targets.[1] Concurrently, the triazole moiety is a cornerstone of modern drug discovery, renowned for its metabolic stability and its capacity to engage in a multitude of non-covalent interactions, including hydrogen bonding, dipole-dipole, and π-π stacking.[2][3] The combination of an azetidinone (2-azetidinone, a β-lactam) core with a triazole ring has been shown to significantly enhance a wide spectrum of biological activities, establishing these hybrids as formidable candidates for further development.[4] This guide provides an in-depth exploration of their synthesis, mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation.

Part 1: Synthesis and Characterization - Building the Core Structure

The construction of azetidinyl-triazole hybrids typically involves a multi-step synthetic pathway. A common and effective approach is the Staudinger cycloaddition, which forms the core azetidinone ring. This is often followed by molecular modifications to introduce the triazole moiety.

Generalized Synthetic Workflow

The synthesis generally begins with the preparation of a Schiff base (imine) from the reaction of an amine-functionalized triazole with an appropriate aldehyde. The pivotal step is the [2+2] cycloaddition reaction between this Schiff base and an activated ketene (often generated in situ from an acyl chloride and a tertiary amine like triethylamine), which yields the 2-azetidinone (β-lactam) ring.

Caption: Generalized workflow for the synthesis of azetidinyl-triazole compounds.

Detailed Experimental Protocol: Synthesis of a Representative Azetidinyl-Triazole Derivative

This protocol describes a representative synthesis of a 4-aryl-3-chloro-1-(triazolyl)azetidin-2-one derivative, a common structural motif.[5]

Objective: To synthesize a novel azetidinyl-triazole compound via Staudinger cycloaddition.

Materials:

-

Substituted 4H-1,2,4-triazole amine derivative (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Solvent: 1,4-Dioxane or Dichloromethane (DCM), anhydrous

-

Ethanol (for Schiff base formation)

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, and filtration apparatus.

Procedure:

Step 1: Synthesis of the Schiff Base (Imine)

-

Dissolve the triazole-amine derivative (1.0 eq) in 20 mL of ethanol in a round-bottom flask.

-

Add the aromatic aldehyde (1.0 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture with constant stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate.

-

Filter the solid product, wash with cold ethanol, and dry in vacuo.

Step 2: Synthesis of the Azetidin-2-one Ring

-

In a separate flask, dissolve the synthesized Schiff base (1.0 eq) in 30 mL of anhydrous 1,4-dioxane.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add triethylamine (1.5 eq) to the stirred solution.

-

In a dropwise manner, add chloroacetyl chloride (1.2 eq) to the mixture over 15-20 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction via TLC.

-

Upon completion, the triethylamine hydrochloride salt will precipitate. Filter off the salt.

-

Pour the filtrate into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final azetidinyl-triazole compound.

Step 3: Characterization

-

Determine the melting point of the purified compound.

-

Characterize the chemical structure using spectral techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) to confirm the successful synthesis.[5]

Part 2: Antimicrobial Activity

The hybridization of azetidinone and triazole moieties has yielded compounds with potent and broad-spectrum antimicrobial activity.[4][6][7] This is particularly significant in the face of rising antimicrobial resistance.

Mechanism of Action: Antifungal